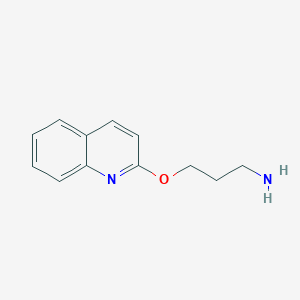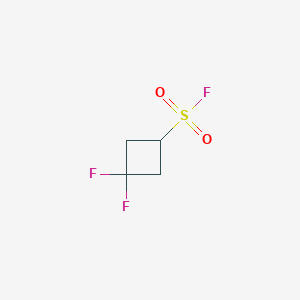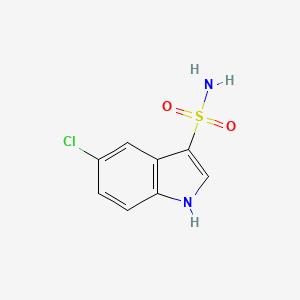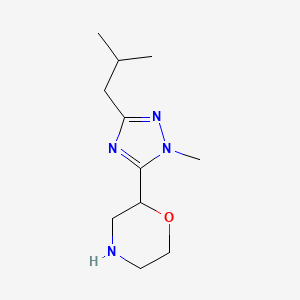
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that contains both a triazole and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isobutylamine with methyl isocyanate to form an intermediate, which is then cyclized with morpholine under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated triazole derivatives.
科学的研究の応用
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical reactivity and biological activities.
Morpholine derivatives: Compounds containing the morpholine ring are known for their solubility and stability.
Uniqueness
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to the combination of the triazole and morpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
2-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]morpholine |
InChI |
InChI=1S/C11H20N4O/c1-8(2)6-10-13-11(15(3)14-10)9-7-12-4-5-16-9/h8-9,12H,4-7H2,1-3H3 |
InChIキー |
SQHGZBFUSNEWHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NN(C(=N1)C2CNCCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


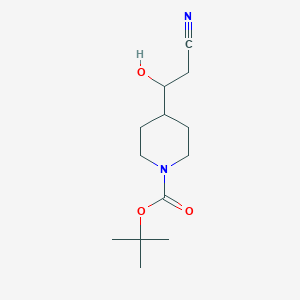
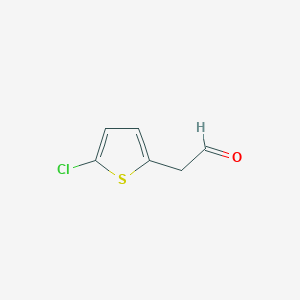
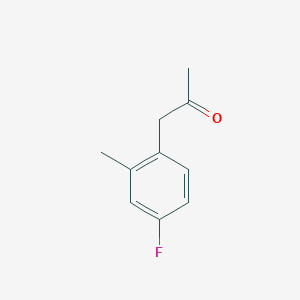
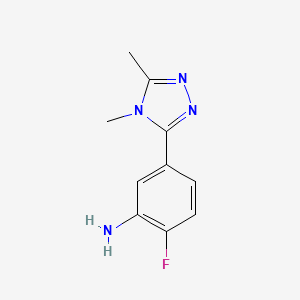
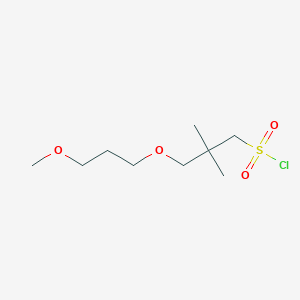



![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
